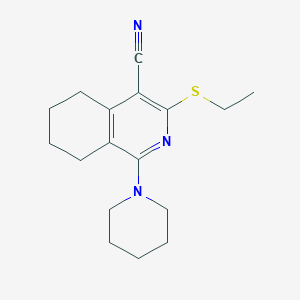![molecular formula C23H17N3O8 B11652196 methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(4Z)-4-{[5-(4-metoxi-2-nitrofenil)furan-2-il]metilideno}-3,5-dioxopirazolidin-1-il]benzoato de metilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de furano, una porción de pirazolidinona y un éster benzoato, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(4Z)-4-{[5-(4-metoxi-2-nitrofenil)furan-2-il]metilideno}-3,5-dioxopirazolidin-1-il]benzoato de metilo normalmente implica varios pasos:
Formación del anillo de furano: El anillo de furano se puede sintetizar mediante la ciclación de precursores apropiados, que a menudo implica el uso de catalizadores ácidos.
Introducción del grupo nitro: La nitración del anillo de furano se logra utilizando una mezcla de ácido nítrico y ácido sulfúrico concentrados.
Formación de la porción de pirazolidinona: Esto implica la reacción de derivados de hidrazina con dicetonas en condiciones controladas.
Esterificación: El paso final implica la esterificación del derivado del ácido benzoico con metanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas de purificación avanzadas, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano y el grupo metoxi.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbón o borohidruro de sodio.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro en presencia de un ácido de Lewis.
Productos principales
Oxidación: Formación de ácidos carboxílicos o aldehídos.
Reducción: Formación de aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, se podrían explorar los derivados de este compuesto por su potencial como inhibidores de enzimas o como sondas para estudiar vías bioquímicas.
Medicina
La estructura del compuesto sugiere posibles actividades farmacológicas, como propiedades antiinflamatorias o antimicrobianas, que podrían explorarse en el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en la síntesis de materiales avanzados, como polímeros, o como precursor de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se utiliza como inhibidor de enzimas, podría interactuar con el sitio activo de la enzima, bloqueando el acceso del sustrato. Los objetivos moleculares y las vías implicadas variarían según el contexto biológico o químico específico.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(4Z)-4-{[5-(4-metoxifenil)furan-2-il]metilideno}-3,5-dioxopirazolidin-1-il]benzoato de metilo
- 4-[(4Z)-4-{[5-(4-nitrofenil)furan-2-il]metilideno}-3,5-dioxopirazolidin-1-il]benzoato de metilo
Unicidad
En comparación con compuestos similares, el 4-[(4Z)-4-{[5-(4-metoxi-2-nitrofenil)furan-2-il]metilideno}-3,5-dioxopirazolidin-1-il]benzoato de metilo es único debido a la presencia de un grupo metoxi y un grupo nitro en el anillo de furano
Propiedades
Fórmula molecular |
C23H17N3O8 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
methyl 4-[(4Z)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H17N3O8/c1-32-15-7-9-17(19(12-15)26(30)31)20-10-8-16(34-20)11-18-21(27)24-25(22(18)28)14-5-3-13(4-6-14)23(29)33-2/h3-12H,1-2H3,(H,24,27)/b18-11- |
Clave InChI |
VNMLMCZKFKVSRU-WQRHYEAKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)

![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)

![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11652189.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
